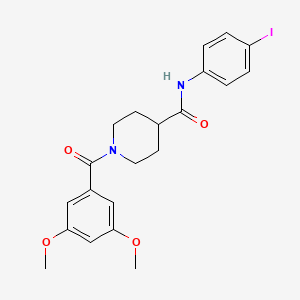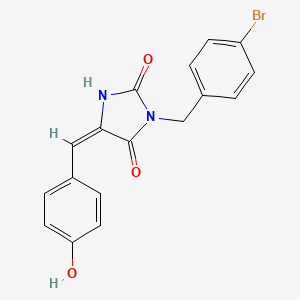![molecular formula C20H21N3O2 B5112824 4-[4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5112824.png)
4-[4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione, commonly known as DMABN or DMAP, is a chemical compound that has been widely used in scientific research. DMABN is a pyrazolidinedione derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
DMABN has been widely used in scientific research as a fluorescent probe for detecting and measuring the concentration of metal ions, such as copper, zinc, and iron, in biological samples. DMABN has also been used as a photosensitizer for photodynamic therapy, a technique that uses light to activate a photosensitizing agent to kill cancer cells. Additionally, DMABN has been studied for its potential applications in the development of new drugs for the treatment of various diseases, including Alzheimer's disease, cancer, and diabetes.
Wirkmechanismus
DMABN acts as a chelator, binding to metal ions and forming a stable complex. The fluorescent properties of DMABN are dependent on the type of metal ion that it binds to. DMABN has been shown to selectively bind to copper ions, which can lead to the generation of reactive oxygen species and cell death in cancer cells. Additionally, DMABN has been shown to inhibit the activity of enzymes that are involved in the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
DMABN has been shown to have a low toxicity and is relatively stable in biological environments. DMABN has been shown to penetrate cell membranes and accumulate in the cytoplasm and nucleus of cells. DMABN has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having little effect on normal cells. Additionally, DMABN has been shown to inhibit the formation of amyloid plaques in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMABN has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its low toxicity, and its stability in biological environments. However, DMABN has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the research on DMABN. One potential direction is the development of new DMABN-based fluorescent probes for the detection and measurement of metal ions in biological samples. Another potential direction is the development of new DMABN-based photosensitizers for photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of DMABN and its potential applications in the development of new drugs for the treatment of various diseases.
Synthesemethoden
DMABN can be synthesized by reacting 4-(dimethylamino)benzaldehyde with 1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione in the presence of a base catalyst. The reaction yields DMABN as a yellow crystalline solid with a melting point of 142-144°C.
Eigenschaften
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-5-8-17(11-14(13)2)23-20(25)18(19(24)21-23)12-15-6-9-16(10-7-15)22(3)4/h5-12H,1-4H3,(H,21,24)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSWWCPTCJCHSJ-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,7-dimethyl-1H-indol-2-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5112748.png)
![3-[(5-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1,3,4-oxadiazol-2-yl)methyl]-1H-indole](/img/structure/B5112756.png)
![2-(2,4-dichlorophenyl)-5-[(mesitylmethyl)thio]-1,3,4-oxadiazole](/img/structure/B5112757.png)
![2-methyl-6-(4-morpholinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5112762.png)





![N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide](/img/structure/B5112817.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5112819.png)
![ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5112820.png)
![methyl 4-{2-cyano-3-oxo-3-[(2-phenylethyl)amino]-1-propen-1-yl}benzoate](/img/structure/B5112822.png)
